molecular formula C5H13NaO3SSi B103023 Sodium 2-(trimethylsilyl)ethane-1-sulfonate CAS No. 18143-40-3

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

Cat. No. B103023
CAS RN: 18143-40-3
M. Wt: 204.3 g/mol
InChI Key: ASHUMJJXIKNLAH-UHFFFAOYSA-M
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Description

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a chemical compound with the molecular formula C5H13NaO3SSi . It may be used in chemical synthesis studies .


Molecular Structure Analysis

The molecular structure of Sodium 2-(trimethylsilyl)ethane-1-sulfonate consists of a sodium atom, a trimethylsilyl group, an ethane group, and a sulfonate group . The linear formula is (CH3)3SiCH2CH2SO3Na .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a versatile building block in the synthesis of various organosulfur compounds. It acts as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions . This compound has been instrumental in the preparation of thiosulfonates, sulfonamides, sulfides, and sulfones, including specialized forms like vinyl sulfones, allyl sulfones, and β-keto sulfones.

Sulfonyl Radical-Triggered Reactions

The compound is used in sulfonyl radical-triggered reactions, particularly in photoredox catalysis and electrochemical synthesis . These methods are part of a broader trend towards developing divergent and sustainable methodologies in organic chemistry.

C–H Sulfonylation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is a key reagent in site-selective C–H sulfonylation . This technique is significant for its precision in modifying complex molecules, which is crucial for the development of pharmaceuticals and agrochemicals.

Photoredox Catalytic Transformations

This compound plays a role in photoredox catalytic transformations . These transformations are part of a cutting-edge field of chemistry that harnesses light energy to promote chemical reactions, which can lead to more energy-efficient processes.

Electrochemical Synthesis

In the realm of electrochemical synthesis, Sodium 2-(trimethylsilyl)ethane-1-sulfonate is used to introduce sulfonyl groups into organic molecules . Electrochemical methods are valued for their green chemistry aspects, as they often require less hazardous reagents and can be more environmentally friendly.

Catalyst Preparation

Sodium 2-(trimethylsilyl)ethane-1-sulfonate is involved in the preparation of catalysts, such as those used in the synthesis of coumarin derivatives via Pechmann condensation . These catalysts are notable for their efficiency and the fact that they can be reused multiple times without a loss in activity.

properties

IUPAC Name

sodium;2-trimethylsilylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHUMJJXIKNLAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NaO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635618
Record name Sodium 2-(trimethylsilyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(trimethylsilyl)ethane-1-sulfonate

CAS RN

18143-40-3
Record name Sodium 2-(trimethylsilyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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